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Compound of Interest

Compound Name:
Ethyl 5-aminobenzofuran-2-

carboxylate

Cat. No.: B115092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of

Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist,

starting from Ethyl 5-aminobenzofuran-2-carboxylate. This synthetic route is relevant for

process development and scale-up operations in the pharmaceutical industry.

Introduction
Vilazodone is a significant therapeutic agent for the treatment of major depressive disorder. Its

synthesis has been approached through various routes. The pathway commencing with Ethyl
5-aminobenzofuran-2-carboxylate is a notable option for producing the key benzofuran-

piperazine intermediate. This document outlines a comprehensive, multi-step synthesis,

providing detailed experimental procedures, quantitative data, and a visual representation of

the synthetic workflow.

Overall Synthetic Pathway
The synthesis of Vilazodone from Ethyl 5-aminobenzofuran-2-carboxylate can be

summarized in three principal stages:
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Formation of the Piperazine Ring: Reaction of Ethyl 5-aminobenzofuran-2-carboxylate
with bis(2-chloroethyl)amine hydrochloride to introduce the piperazine moiety, yielding Ethyl

5-(1-piperazinyl)benzofuran-2-carboxylate.

Amidation: Conversion of the ethyl ester of the benzofuran intermediate to the corresponding

primary amide, 5-(1-piperazinyl)benzofuran-2-carboxamide.

Coupling Reaction: N-alkylation of the piperazine ring of the amide intermediate with 3-(4-

chlorobutyl)-1H-indole-5-carbonitrile to afford the final Vilazodone molecule.

Ethyl 5-aminobenzofuran-2-carboxylate

Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

  bis(2-chloroethyl)amine HCl, Na2CO3, Isopropanol  

5-(1-piperazinyl)benzofuran-2-carboxamide

  Ammonia, Methanol, Pressure  

Vilazodone

  K2CO3, DMF  

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Click to download full resolution via product page

Caption: Synthetic workflow for Vilazodone.

Quantitative Data Summary
The following table summarizes the typical yields and purity for each step of the Vilazodone

synthesis.
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Experimental Protocols
Step 1: Synthesis of Ethyl 5-(1-piperazinyl)benzofuran-2-
carboxylate
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This procedure details the formation of the key piperazine-substituted benzofuran intermediate.

Materials:

Ethyl 5-aminobenzofuran-2-carboxylate

Bis(2-chloroethyl)amine hydrochloride

Sodium Carbonate (Na₂CO₃)

Isopropanol

Dichloromethane

Water

Procedure:

To a reaction flask, add Ethyl 5-aminobenzofuran-2-carboxylate (20.0 g), bis(2-

chloroethyl)amine hydrochloride (20.0 g), sodium carbonate (20 g), and isopropanol (300

ml).[1]

Heat the mixture to 50-60 °C and stir for 4 hours.[1]

After the reaction is complete, filter off the insoluble substances.

Concentrate the filtrate under reduced pressure to remove the majority of the solvent.

To the residue, add water (200 ml) and extract with dichloromethane (200 ml).

Separate the organic layer and concentrate it under reduced pressure to obtain a slurry.

Filter the slurry and dry the solid in a vacuum drying oven at 40-50 °C to yield Ethyl 5-(1-

piperazinyl)benzofuran-2-carboxylate.

Step 2: Synthesis of 5-(1-piperazinyl)benzofuran-2-
carboxamide
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This protocol describes the conversion of the ethyl ester to the primary amide, a crucial step for

the final coupling.

Materials:

Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

Methanolic ammonia solution (saturated)

Methanol

Procedure:

Place Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate in a high-pressure reactor.

Add a saturated solution of ammonia in methanol.

Seal the reactor and heat to 120-130 °C for 24 hours.

After cooling to room temperature, vent the reactor.

Concentrate the reaction mixture under reduced pressure to remove the solvent.

The resulting crude 5-(1-piperazinyl)benzofuran-2-carboxamide can be purified by

recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 3: Synthesis of Vilazodone
This final step involves the coupling of the benzofuran-piperazine amide with the indole moiety.

Materials:

5-(1-piperazinyl)benzofuran-2-carboxamide

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Potassium Carbonate (K₂CO₃)

Dimethylformamide (DMF)
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Water

Ethanol

Procedure:

To a reaction flask, add 5-(1-piperazinyl)benzofuran-2-carboxamide, 3-(4-chlorobutyl)-1H-

indole-5-carbonitrile, and potassium carbonate in dimethylformamide.

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

Once the reaction is complete, cool the mixture to room temperature and pour it into water

with stirring.

Filter the precipitated solid and wash it with water.

Purify the crude Vilazodone by recrystallization from a suitable solvent, such as ethanol, to

obtain the final product with high purity.

Logical Relationship of Synthetic Steps
The synthesis follows a convergent strategy where the two key fragments, the benzofuran-

piperazine and the indole moieties, are prepared separately and then coupled in the final step.
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Benzofuran Moiety Synthesis

Indole Moiety (Precursor)

Ethyl 5-aminobenzofuran-2-carboxylate

Piperazine Ring Formation

Amidation

5-(1-piperazinyl)benzofuran-2-carboxamide

Final Coupling

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Vilazodone

Click to download full resolution via product page

Caption: Convergent synthesis strategy for Vilazodone.

Conclusion
The synthetic route described provides a viable and detailed pathway for the preparation of

Vilazodone from Ethyl 5-aminobenzofuran-2-carboxylate. The protocols are presented to be

clear and reproducible for researchers and professionals in drug development. Adherence to

good laboratory practices and appropriate safety measures is essential when performing these
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chemical transformations. The provided quantitative data serves as a benchmark for process

optimization and scale-up considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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